molecular formula C3H2FNO2S2 B3169039 1,3-thiazole-2-sulfonyl fluoride CAS No. 934236-38-1

1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B3169039
CAS No.: 934236-38-1
M. Wt: 167.19 g/mol
InChI Key: ZTEVDEORQHXCNV-UHFFFAOYSA-N
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Description

1,3-thiazole-2-sulfonyl fluoride is a heterocyclic compound with a five-membered ring structure containing sulfur, nitrogen, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-thiazole-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with sulfonyl fluoride reagents under controlled conditions. For instance, the reaction of 2-aminothiazole with sulfonyl fluoride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-thiazole-2-sulfonamide
  • 1,3-thiazole-2-sulfonic acid
  • 1,3-thiazole-2-thiol

Uniqueness

1,3-thiazole-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other thiazole derivatives. This group allows for specific interactions with nucleophiles and enzymes, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVDEORQHXCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310686
Record name 2-Thiazolesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-38-1
Record name 2-Thiazolesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934236-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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